

Independent Validation of P18 Peptide Research: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research on two distinct P18 peptides, offering supporting experimental data and methodologies to aid in the independent validation of their therapeutic potential. The two peptides covered are:

- P18 derived from Arhgdia (Rho GDP dissociation inhibitor 1): Investigated for its anticancer properties in breast cancer.
- P18 derived from Pigment Epithelial-Derived Factor (PEDF): Studied for its anti-angiogenic effects in hepatocellular carcinoma.

Data Summary and Comparison

The following tables summarize the key quantitative findings from the initial research on both P18 peptides.

P18 (Arhgdia-derived) - Anticancer Effects in Breast Cancer



Experimental Endpoint	Cell Line(s)	P18 Concentration	Observed Effect	Citation(s)
Cell Viability (MTT Assay)	MDA-MB-231	25 μg/mL	Significant reduction in cell viability.[1][2]	[1][2]
MDA-MB-436	25 μg/mL	Significant reduction in cell viability.[1][2]	[1][2]	
MCF7	25 μg/mL	Significant reduction in cell viability.[1][2]	[1][2]	
Cell Migration (Scratch Assay)	MDA-MB-231	25 μg/mL	Effective reduction in cell motility.[2]	[2]
Cell Invasion (Transwell Assay)	MDA-MB-231	25 μg/mL	Decreased invasive properties.[2]	[2]
GTPase Activity (FRET Assay)	MDA-MB-231	25 μg/mL	Significant decrease in RhoA and Cdc42 activity.[2]	[2]
Combination Therapy	MDA-MB-231	25 μg/mL P18 + 5 μM Cisplatin or Taxol	Additive antitumor effects observed.[1]	[1]

P18 (PEDF-derived) - Anti-Angiogenic Effects in Hepatocellular Carcinoma



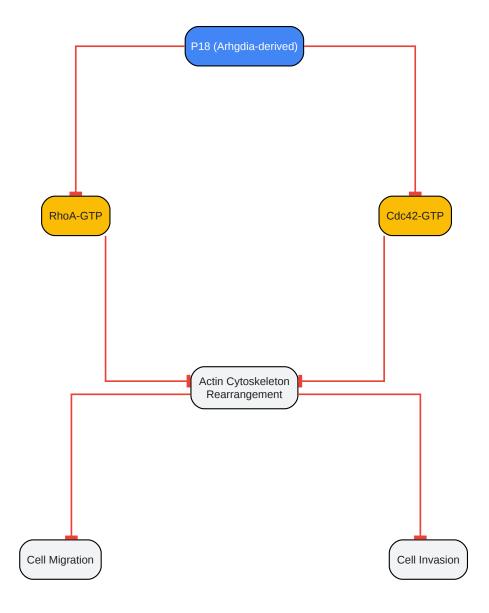
Experimental Endpoint	Model System	P18 Concentration/ Dose	Observed Effect	Citation(s)
Tumor Growth Suppression (in vivo)	HepG2 Xenograft in nude mice	0.5 mg/kg	Average tumor volume reduced to 20.64% of control.	[3]
Endothelial Cell Migration (Transwell Assay)	Human Umbilical Vein Endothelial Cells (HUVECs)	0.32 μΜ	Inhibition of VEGF-induced cell migration.	[3]
Endothelial Cell Tube Formation	HUVECs on Matrigel	Not specified	Inhibition of tube formation.	[4][5]
VEGFR2 Phosphorylation	HUVECs	Not specified	Inhibition of VEGF-induced phosphorylation of VEGFR2.[4]	[4]

Signaling Pathways and Mechanisms of Action P18 (Arhgdia-derived) Signaling Pathway in Breast Cancer

The P18 peptide derived from Arhgdia exerts its anticancer effects by directly interfering with the activity of Rho GTPases, specifically RhoA and Cdc42. These small GTPases are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration, invasion, and proliferation. By inhibiting their activity, the P18 peptide disrupts these key oncogenic processes.

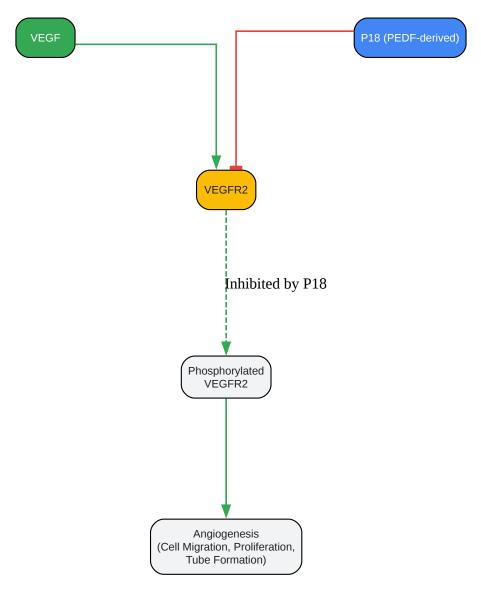


P18 (Arhgdia-derived) Signaling Pathway



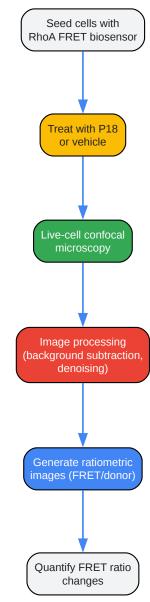


P18 (PEDF-derived) Signaling Pathway



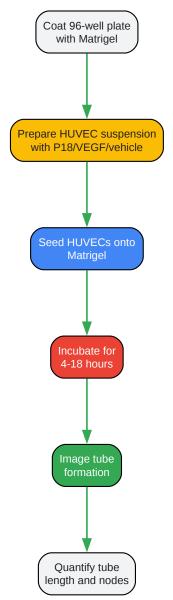


FRET-based RhoA Activity Assay Workflow





In Vitro Tube Formation Assay Workflow



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